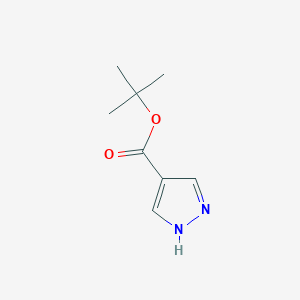
Methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate
Overview
Description
Methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate: is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen atoms in their structure, which contribute to their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Oxidation: The resulting benzothiazole is then oxidized to form the corresponding 5-oxo derivative.
Esterification: The final step involves esterification with methanol to produce the methyl ester derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can further modify the benzothiazole ring, introducing additional functional groups.
Reduction: Reduction reactions can reduce the oxo group to a hydroxyl group, altering the compound's properties.
Substitution: Substitution reactions can replace hydrogen atoms on the benzothiazole ring with other functional groups, leading to derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced hydroxyl derivatives, and various substituted benzothiazole compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: In biological research, Methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate has been studied for its potential antimicrobial and antifungal properties. Medicine: Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism by which Methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Methyl 1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate: This compound is structurally similar but contains a hydroxyl group instead of the oxo group.
1-(1,3-benzothiazol-2-yl)-3-{[(4-chlorophenyl)-thio]methyl}-1H-pyrazol-5-ol: This compound features a chlorophenyl-thiomethyl group, differing from the methyl ester group in the target compound.
Uniqueness: Methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific structural features, such as the oxo group and the pyrrolidine ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-18-12(17)8-6-11(16)15(7-8)13-14-9-4-2-3-5-10(9)19-13/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSRDTBMFMMSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392753.png)
![3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392754.png)

![1-Thia-4-azaspiro[4.6]undecane hydrochloride](/img/structure/B1392758.png)







![[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B1392773.png)
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1392775.png)

